1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine
Description
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine is a compound that features a bicyclo[2.2.1]heptane moiety attached to an ethylpiperazine group. This unique structure combines the rigidity of the bicyclo[2.2.1]heptane framework with the flexibility and functionality of the piperazine ring, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-14-5-7-15(8-6-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJJKWFKGNZYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane scaffold: This can be achieved through a [4+2] cycloaddition reaction, often using dienes and alkenes under catalytic conditions.
Attachment of the ethylpiperazine group: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclo[2.2.1]heptane with ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, while the ethylpiperazine group can form hydrogen bonds or ionic interactions with amino acid residues . This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds like camphor and α-santalol share the bicyclo[2.2.1]heptane core.
Piperazine derivatives: Compounds such as 1-ethylpiperazine and 1-(2-hydroxyethyl)piperazine share the piperazine ring.
Uniqueness
1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine is unique due to the combination of the rigid bicyclo[2.2.1]heptane structure with the flexible and functional piperazine ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
